
3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide” is an organic compound that belongs to the class of benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was obtained by a five-step substitution reaction .Molecular Structure Analysis
The structure of similar compounds was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been reported . The average mass is 179.219 Da and the monoisotopic mass is 179.105865 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 327.7±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Dopamine Receptor Research
- This compound has shown significant binding affinity for dopamine D-2 receptors in the rat brain, making it a useful tool in studies of central dopamine D-2 receptors both in vitro and in vivo (Köhler et al., 1985).
Melanoma Research
- Derivatives of this compound have demonstrated cytotoxicity against melanoma cells, indicating potential use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Antipsychotic Drug Development
- Synthesized derivatives of this compound, like YM-43611, have shown high affinity for dopamine D3 and D4 receptors with potential applications in antipsychotic drug development (Ohmori et al., 1996).
Neurochemical Research
- YM-43611, a novel benzamide, has been studied for its neurochemical properties, revealing potent affinities for D2-like receptors, which could be significant for neurological disorder treatments (Hidaka et al., 1996).
Antioxidant Activity Research
- Some derivatives of this compound have been synthesized and identified as potent antioxidants, which could have implications for oxidative stress-related diseases (Tumosienė et al., 2019).
Cancer Therapy
- N-pyridyl benzamide derivatives have been found to be active in animal models of epilepsy and pain, indicating potential applications in cancer therapy (Amato et al., 2011).
Herbicide Development
- Related compounds, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active, suggesting potential agricultural applications (Viste et al., 1970).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Propiedades
IUPAC Name |
3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-3-1-2-9(6-10)14(19)16-11-7-13(18)17(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSLXNTZSTVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2764138.png)
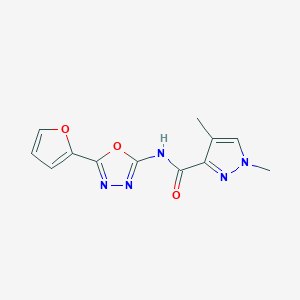
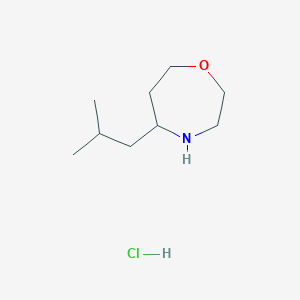
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)
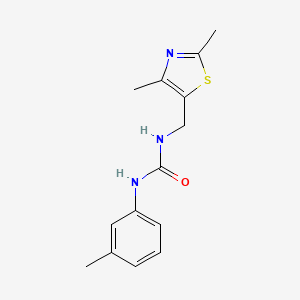
![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)
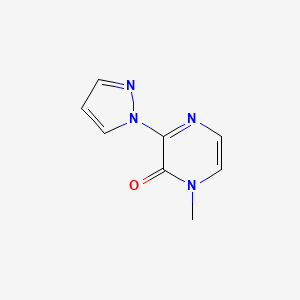
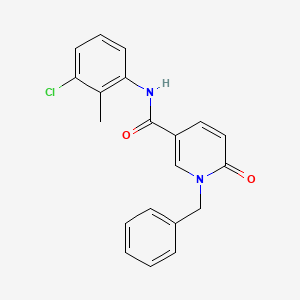
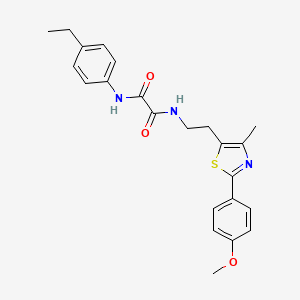
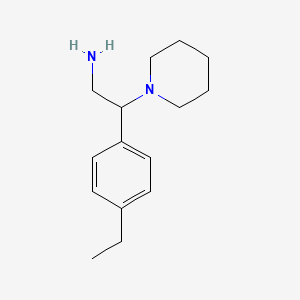

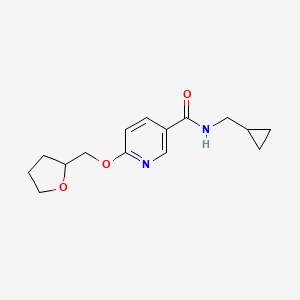
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)